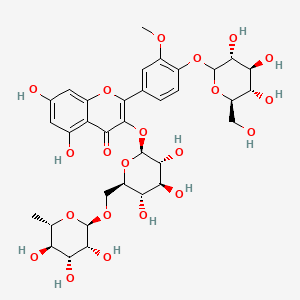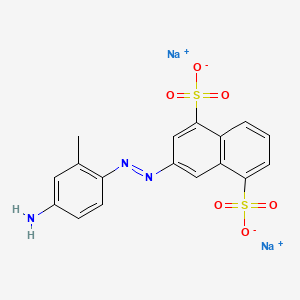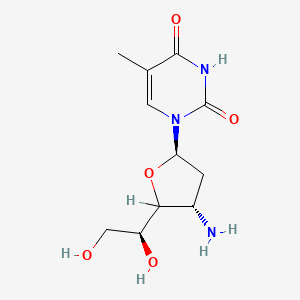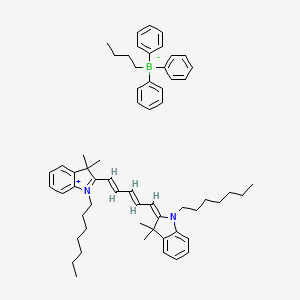![molecular formula C57H112N8O6 B12784853 Docosanamide, N,N'-[[[4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-yl]imino]bis(methylene)]bis- CAS No. 68334-70-3](/img/structure/B12784853.png)
Docosanamide, N,N'-[[[4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-yl]imino]bis(methylene)]bis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-[[[4,6-bis[Bis(methoxymethyl)amino]-1,3,5-triazin-2-yl]imino]bis(methylene)]bis(docosanamide): is a complex organic compound characterized by its unique structure, which includes a triazine ring substituted with bis(methoxymethyl)amino groups and long-chain docosanamide moieties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-[[[4,6-bis[Bis(methoxymethyl)amino]-1,3,5-triazin-2-yl]imino]bis(methylene)]bis(docosanamide) typically involves multiple steps. The initial step often includes the preparation of the triazine core, followed by the introduction of bis(methoxymethyl)amino groups. The final step involves the attachment of docosanamide chains through a series of condensation reactions. The reaction conditions usually require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is common to maintain consistency and efficiency. Purification processes such as recrystallization or chromatography are employed to obtain the final product with the desired purity.
化学反応の分析
Types of Reactions: N,N’-[[[4,6-bis[Bis(methoxymethyl)amino]-1,3,5-triazin-2-yl]imino]bis(methylene)]bis(docosanamide) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
科学的研究の応用
N,N’-[[[4,6-bis[Bis(methoxymethyl)amino]-1,3,5-triazin-2-yl]imino]bis(methylene)]bis(docosanamide) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the development of advanced materials, such as coatings or polymers, due to its unique structural properties.
作用機序
The mechanism by which N,N’-[[[4,6-bis[Bis(methoxymethyl)amino]-1,3,5-triazin-2-yl]imino]bis(methylene)]bis(docosanamide) exerts its effects involves interactions with specific molecular targets. The triazine core can interact with nucleic acids or proteins, potentially inhibiting their function. The long-chain docosanamide moieties may facilitate membrane interactions, enhancing the compound’s ability to penetrate cellular membranes and exert its effects intracellularly.
類似化合物との比較
- N,N’-[[[4,6-bis[Bis(methoxymethyl)amino]-1,3,5-triazin-2-yl]imino]bis(methylene)]bis(octadecanamide)
- N,N’-[[[4,6-bis[Bis(methoxymethyl)amino]-1,3,5-triazin-2-yl]imino]bis(methylene)]bis(hexadecanamide)
Comparison: Compared to its similar compounds, N,N’-[[[4,6-bis[Bis(methoxymethyl)amino]-1,3,5-triazin-2-yl]imino]bis(methylene)]bis(docosanamide) is unique due to its longer docosanamide chains, which may enhance its amphiphilic properties and improve its interactions with biological membranes. This structural difference can influence its solubility, bioavailability, and overall efficacy in various applications.
特性
CAS番号 |
68334-70-3 |
|---|---|
分子式 |
C57H112N8O6 |
分子量 |
1005.5 g/mol |
IUPAC名 |
N-[[[4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-yl]-[(docosanoylamino)methyl]amino]methyl]docosanamide |
InChI |
InChI=1S/C57H112N8O6/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-53(66)58-47-63(55-60-56(64(49-68-3)50-69-4)62-57(61-55)65(51-70-5)52-71-6)48-59-54(67)46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2/h7-52H2,1-6H3,(H,58,66)(H,59,67) |
InChIキー |
GGOMVYDYDDBBMJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)NCN(CNC(=O)CCCCCCCCCCCCCCCCCCCCC)C1=NC(=NC(=N1)N(COC)COC)N(COC)COC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


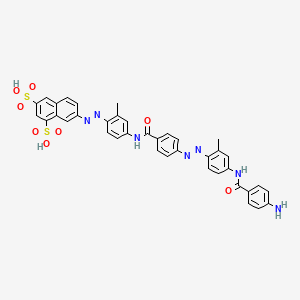
![2,2'-Dithiobis[N-(2-hydroxybutyl)benzamide]](/img/structure/B12784786.png)
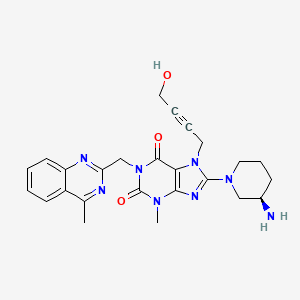

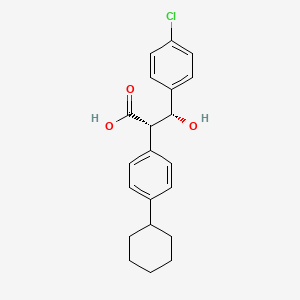

![1-[bis(2-hydroxypropyl)amino]propan-2-ol;2-dodecylbenzenesulfonic acid;2-hydroxy-N,N-bis(2-hydroxypropyl)propanimidamide](/img/structure/B12784827.png)
